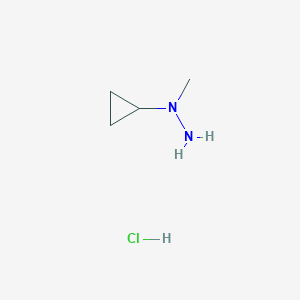![molecular formula C12H15NO5 B1526418 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoesäure CAS No. 160450-13-5](/img/structure/B1526418.png)
4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoesäure
Übersicht
Beschreibung
4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid is an organic compound widely utilized in scientific
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Diese Verbindung wird häufig bei der Synthese von Peptiden verwendet. Die tert-Butoxycarbonyl-(Boc)-Gruppe dient als Schutzgruppe für Aminosäuren während des Syntheseprozesses. Sie verhindert unerwünschte Reaktionen, indem sie die Aminfunktionalität schützt, bis die gewünschte Peptidsequenz zusammengesetzt ist .
Medizinische Chemie
In der medizinischen Chemie wird diese Verbindung zur Synthese von Medikamentenkandidaten verwendet. Ihre geschützte Aminogruppe ermöglicht selektive Reaktionen in mehrstufigen Synthesen, was für die Entwicklung neuer Pharmazeutika entscheidend ist .
Materialwissenschaften
Die Boc-geschützte Aminosäure kann verwendet werden, um Oberflächen zu modifizieren oder Polymere mit spezifischen Funktionalitäten zu erzeugen. Dies ist besonders nützlich bei der Entwicklung von biokompatiblen Materialien .
Chirale Trenntechniken
Die geschützte Form der Verbindung ist vorteilhaft bei chiralen Trenntechniken. Sie kann verwendet werden, um racemische Gemische in ihre enantiomerenreinen Komponenten aufzulösen, was für die Herstellung von enantiomerenreinen Arzneimitteln unerlässlich ist .
Analytische Chemie
In der analytischen Chemie kann 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoesäure als Standard- oder Referenzverbindung in verschiedenen chromatographischen Methoden verwendet werden, um die Genauigkeit und Präzision der Analyse zu gewährleisten .
Biokonjugation
Die Boc-geschützte Form dieser Verbindung kann in Biokonjugationstechniken verwendet werden. Sie ermöglicht die Anlagerung von Peptiden an andere Biomoleküle oder Oberflächen, ohne die Aktivität des Peptids zu beeinträchtigen .
Enzyminhibitionstudien
Forscher verwenden diese Verbindung in Enzyminhibitionstudien, um die Wechselwirkung zwischen Enzymen und potenziellen Inhibitoren zu verstehen. Die Boc-Gruppe kann nach der Reaktion entfernt werden, um die Auswirkungen auf die Enzymaktivität zu untersuchen .
Nanotechnologie
In der Nanotechnologie wird die Verbindung verwendet, um Nanostrukturen mit spezifischen Eigenschaften zu erzeugen. Die Boc-Gruppe kann verwendet werden, um Amino-Funktionalitäten kontrolliert einzubringen, was für die Selbstassemblierung von Nanomaterialien unerlässlich ist .
Eigenschaften
IUPAC Name |
3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-8-5-4-7(10(15)16)6-9(8)14/h4-6,14H,1-3H3,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOIHHLQZFFJBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1526350.png)
![6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one](/img/structure/B1526351.png)




